Cas no 851783-24-9 (N-{3-1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)
N-{3-1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-{3-1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide
- Ethanesulfonamide, N-[3-[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrazol-3-yl]phenyl]-
- N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Z111781128
- AKOS016891708
- F0622-0317
- AKOS001142775
- 851783-24-9
- N-{3-[1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
- N-[3-[2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
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- Inchi: 1S/C24H25N3O4S2/c1-3-32(28,29)26-21-11-7-10-20(16-21)23-17-24(19-8-5-4-6-9-19)27(25-23)33(30,31)22-14-12-18(2)13-15-22/h4-16,24,26H,3,17H2,1-2H3
- InChI Key: LBPIEQYLSYPKFB-UHFFFAOYSA-N
- SMILES: C(S(NC1=CC=CC(C2CC(C3=CC=CC=C3)N(S(C3=CC=C(C)C=C3)(=O)=O)N=2)=C1)(=O)=O)C
Computed Properties
- Exact Mass: 483.12864863g/mol
- Monoisotopic Mass: 483.12864863g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 893
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 660.6±65.0 °C(Predicted)
- pka: 8.42±0.10(Predicted)
N-{3-1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0622-0317-2μmol |
N-{3-[1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851783-24-9 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
| Life Chemicals | F0622-0317-5μmol |
N-{3-[1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851783-24-9 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
| Life Chemicals | F0622-0317-10μmol |
N-{3-[1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851783-24-9 | 90%+ | 10μmol |
$69.0 | 2023-08-13 | |
| Life Chemicals | F0622-0317-20μmol |
N-{3-[1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851783-24-9 | 90%+ | 20μmol |
$79.0 | 2023-08-13 | |
| Life Chemicals | F0622-0317-1mg |
N-{3-[1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851783-24-9 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
| Life Chemicals | F0622-0317-2mg |
N-{3-[1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851783-24-9 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
| Life Chemicals | F0622-0317-3mg |
N-{3-[1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851783-24-9 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
| Life Chemicals | F0622-0317-4mg |
N-{3-[1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851783-24-9 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
| Life Chemicals | F0622-0317-5mg |
N-{3-[1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851783-24-9 | 90%+ | 5mg |
$69.0 | 2023-08-13 | |
| Life Chemicals | F0622-0317-10mg |
N-{3-[1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851783-24-9 | 90%+ | 10mg |
$79.0 | 2023-08-13 |
N-{3-1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on N-{3-1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide
Recent Advances in the Study of N-{3-1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide (CAS: 851783-24-9)
The compound N-{3-1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide (CAS: 851783-24-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique pyrazoline core and sulfonyl groups, has been investigated for its biological activity, particularly in the context of enzyme inhibition and anti-inflammatory effects. Recent studies have explored its mechanism of action, pharmacokinetics, and potential as a lead compound for drug development.
One of the key areas of research has focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. In vitro studies have demonstrated that 851783-24-9 exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The compound's selectivity for COX-2 over COX-1 suggests a favorable safety profile, reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. These findings have positioned 851783-24-9 as a promising candidate for the development of novel anti-inflammatory agents.
Further investigations into the pharmacokinetic properties of 851783-24-9 have revealed its moderate bioavailability and metabolic stability. The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with the sulfonamide moiety playing a critical role in its metabolic fate. Researchers have also explored structural modifications to enhance its solubility and absorption, aiming to optimize its therapeutic potential. These efforts have led to the synthesis of analogs with improved pharmacokinetic profiles, paving the way for preclinical evaluations.
In addition to its anti-inflammatory properties, recent studies have highlighted the compound's potential in oncology. Preliminary data indicate that 851783-24-9 may exert antiproliferative effects on certain cancer cell lines, possibly through the modulation of cell cycle regulators and apoptosis pathways. While the exact mechanism remains under investigation, these findings underscore the versatility of 851783-24-9 as a multifunctional pharmacophore. Collaborative research efforts are underway to elucidate its molecular targets and evaluate its efficacy in animal models of cancer.
The synthesis and characterization of 851783-24-9 have also been refined in recent years. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structure and purity. Additionally, computational modeling studies have provided insights into its binding interactions with target enzymes, facilitating the rational design of more potent derivatives. These methodological advancements have significantly contributed to the compound's development as a potential therapeutic agent.
In conclusion, N-{3-1-(4-methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide (CAS: 851783-24-9) represents a promising molecule with diverse biological activities. Its ability to selectively inhibit COX-2, coupled with its potential anticancer effects, makes it a valuable subject of ongoing research. Future studies will likely focus on optimizing its pharmacological properties and advancing it through the drug development pipeline. The continued exploration of this compound holds significant promise for the discovery of new treatments for inflammatory diseases and cancer.
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